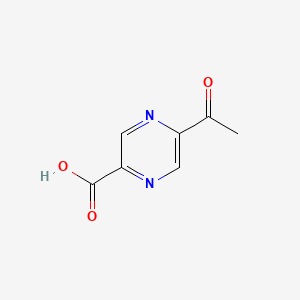

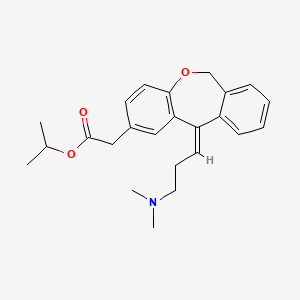

5-Acetylpyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine-2-carboxylic acid derivatives has been reported in the literature . For instance, a novel synthesis method for 2-Methylpyrazine-5-Carboxylic acid using Acetone Aldoxime has been described . Another study reported the synthesis and biological evaluations of novel pyrazinoic acid derivatives as anticancer agents .Molecular Structure Analysis

The molecular structure of 5-Acetylpyrazine-2-carboxylic acid can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the structural characterizations of the compound .Chemical Reactions Analysis

Pyrazines, including 5-Acetylpyrazine-2-carboxylic acid, can undergo various chemical reactions . For instance, pyrazines can be oxidized to the corresponding carboxylic acids . The chemical reactions of carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, involve forming ionic salts when reacting with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetylpyrazine-2-carboxylic acid can be inferred from its molecular structure and the properties of similar compounds . For instance, carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, are known to have enhanced acidity and can form ionic salts with bases .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and characterization of pyrazine derivatives, highlighting the role of 5-Acetylpyrazine-2-carboxylic acid in producing biologically significant compounds. For instance, studies on the structural and spectral properties of pyrazole derivatives, including their theoretical investigations, demonstrate the compound's utility in generating materials with potential electronic and photonic applications (Viveka et al., 2016).

Catalysis and Green Chemistry

The compound has been explored for its role in catalytic processes, including the synthesis of pyrazole and pyridazine derivatives under mild and environmentally friendly conditions. This aligns with the broader pursuit of sustainable and efficient chemical synthesis methods (Zolfigol et al., 2015).

Coordination Chemistry

The synthesis of coordination polymers using pyrazole-carboxylate type ligands derived from 5-Acetylpyrazine-2-carboxylic acid has been documented. These studies contribute to the development of novel materials with potential applications in catalysis, gas storage, and separation technologies (Zhao et al., 2014).

Biological Studies

Drug Development and Biological Activity

While avoiding details on drug use, dosage, and side effects as per the request, it's important to note that derivatives of 5-Acetylpyrazine-2-carboxylic acid have been investigated for their biological activities. This includes the study of substituted pyrazinecarboxamides and their synthesis and evaluation, which hint at the potential antimicrobial and antifungal applications of these compounds (Doležal et al., 2006).

Antioxidant and Antitumor Activities

Compounds synthesized from 5-Acetylpyrazine-2-carboxylic acid have been evaluated for their antioxidant and antitumor activities. This research contributes to the ongoing exploration of new therapeutic agents for treating various diseases, including cancer (Hamdy et al., 2013).

Zukünftige Richtungen

While specific future directions for 5-Acetylpyrazine-2-carboxylic acid are not mentioned in the retrieved papers, research in the field of drug delivery systems , targeting KRAS in pancreatic cancer , and peptide-drug conjugates suggest potential areas of interest for future research involving pyrazine-2-carboxylic acid derivatives.

Eigenschaften

IUPAC Name |

5-acetylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCEWYEXBWAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665298 |

Source

|

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118543-96-7 |

Source

|

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)

![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)